

An In-depth Technical Guide to the Chemical Structure and Properties of Rutaretin

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Compound of Interest

Compound Name: Rutaretin

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Abstract

Rutaretin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the furanocoumarin subclass, its distinct chemical architecture confers a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Rutaretin**. Detailed experimental protocols for its isolation and analysis are presented, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.

Chemical Structure and Identification

Rutaretin is a hydroxylated and prenylated derivative of psoralen. Its core structure consists of a furan ring fused to a chromen-2-one, characteristic of furanocoumarins.

IUPAC Name: 9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]

SMILES (Simplified Molecular Input Line Entry System): CC(C)(C1CC2=C(O)C(=C3C(=C2)C=CC(=O)O3)O)O[1]

Chemical Formula: C₁₄H₁₄O₅[2]

Molecular Weight: 262.26 g/mol [2]

CAS Number: 13895-92-6[2]

Synonyms: (-)-**Rutaretin**, (+/-)-**Rutaretin**[1]

Physicochemical Properties

The physicochemical properties of **Rutaretin** are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of its key properties is provided in the table below.

Property	Value	Reference
Molecular Weight	262.26 g/mol	[2]
Melting Point	198 °C	[1]
Physical Description	Solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
Storage	Recommended storage at 2-8°C for up to 24 months.	[3]

Biological and Pharmacological Properties

Rutaretin, as a coumarin derivative, is associated with a spectrum of biological activities. While research specifically on **Rutaretin** is ongoing, the broader class of coumarins is known for its diverse pharmacological effects.

Antimicrobial Activity

Rutaretin has been identified as being active against *Mycobacterium tuberculosis*. [4]

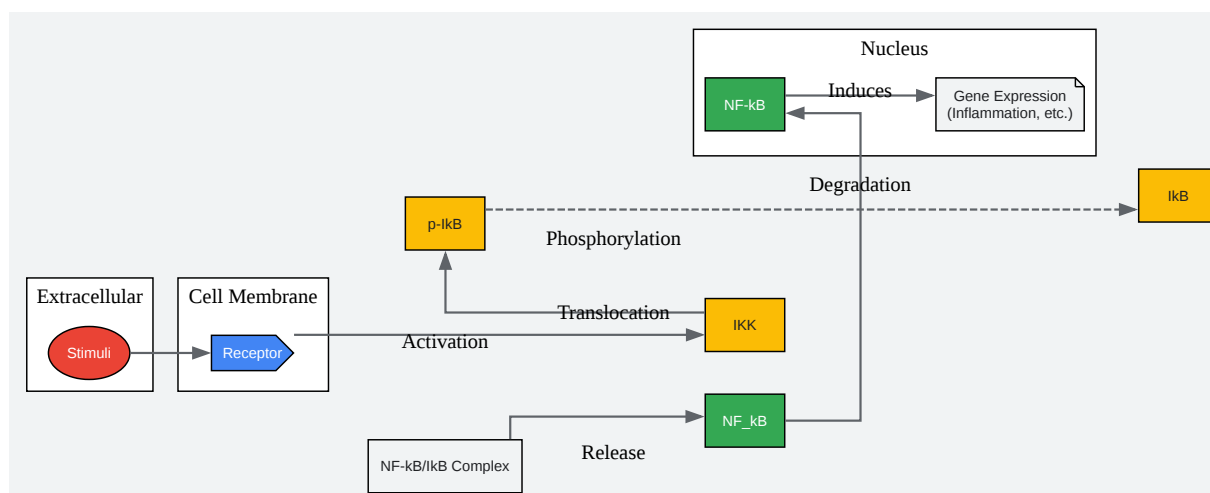
Coumarins, including **Rutaretin**, represent a promising class of heterocyclic compounds in the search for new antimicrobial agents due to the emergence of bacterial resistance. [4]

Anti-inflammatory, Neuroprotective, and Antitumor Potential

The coumarin scaffold is recognized for its anti-inflammatory, neuroprotective, and anticancer properties.[4][5] While direct and extensive studies on **Rutaretin**'s specific mechanisms in these areas are limited, research on structurally related compounds provides valuable insights. For instance, the anti-inflammatory effects of some coumarins are mediated through the inhibition of key signaling pathways like NF- κ B and MAPK. Similarly, the neuroprotective and anticancer activities of related flavonoids and coumarins often involve the modulation of multiple signaling cascades that regulate cell survival, apoptosis, and inflammation.

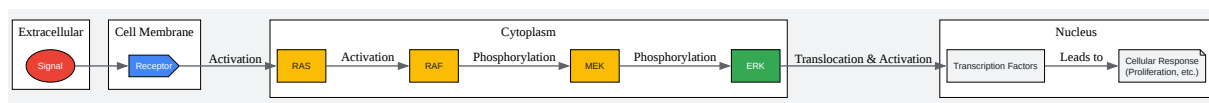
Key Signaling Pathways

While specific signaling pathways for **Rutaretin** are not yet fully elucidated, the mechanisms of related coumarins and flavonoids often involve the modulation of the NF- κ B and MAPK signaling cascades. These pathways are central to cellular responses to stress, inflammation, and proliferation.



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Figure 1: Generalized NF-κB Signaling Pathway.



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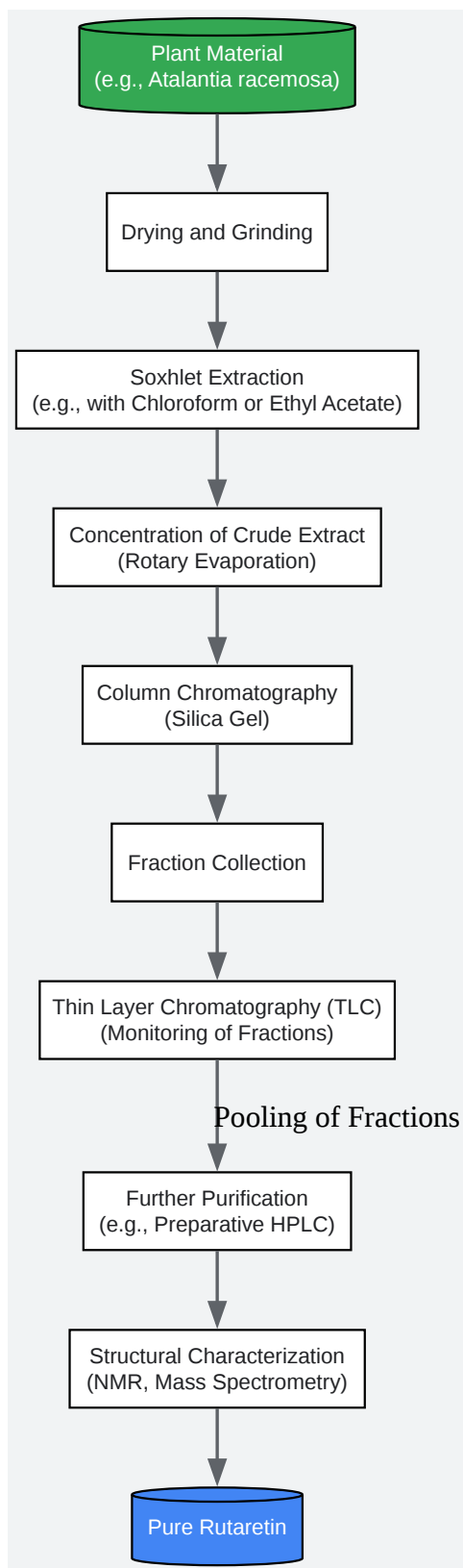
Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols

Isolation of Rutaretin from Natural Sources (General Protocol)

Rutaretin is naturally found in plants of the Rutaceae family, such as *Atalantia racemosa* and *Aegle marmelos*.^[2] The following is a general protocol for the isolation of coumarins from plant material, which can be adapted for **Rutaretin**.

Workflow for Isolation and Purification:



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Figure 3: General workflow for the isolation of **Rutaretin**.

Methodology:

- **Plant Material Preparation:** The relevant plant parts (e.g., leaves, stems, or roots) are collected, washed, dried in the shade, and then ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to extraction using a suitable solvent such as chloroform, dichloromethane, or ethyl acetate in a Soxhlet apparatus. This process is carried out for several hours to ensure exhaustive extraction.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
- **Fractionation:** The concentrated crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- **Monitoring:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Rutaretin**.
- **Purification:** Fractions showing the presence of **Rutaretin** are pooled, concentrated, and may be subjected to further purification steps like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
- **Structural Elucidation:** The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[6]

In Vitro Biological Activity Assays (General Protocols)

The following are general protocols for assessing the potential anti-inflammatory, neuroprotective, and anticancer activities of **Rutaretin** in vitro.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Methodology:

- A reaction mixture consisting of the test sample (**Rutaretin** at various concentrations), bovine serum albumin solution, and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.
- The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
- After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
- The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death. The viability of the cells is determined by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Methodology:

- A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in a suitable medium.
- The cells are seeded in 96-well plates and allowed to adhere.
- The cells are then treated with a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptide) in the presence or absence of various concentrations of **Rutaretin**.
- After an incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- The neuroprotective effect is determined by the percentage of viable cells in the **Rutaretin**-treated groups compared to the neurotoxin-treated control group.

Principle: Similar to the neuroprotective assay, the MTT assay can be used to evaluate the cytotoxic effect of a compound on cancer cells.

Methodology:

- Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured and seeded in 96-well plates.
- The cells are treated with various concentrations of **Rutaretin** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- The MTT assay is then performed as described in the neuroprotective assay protocol.
- The percentage of cell viability is calculated for each concentration of **Rutaretin**, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

Rutaretin is a furanocoumarin with a well-defined chemical structure and physicochemical properties that suggest its potential as a bioactive molecule. While preliminary evidence points towards its antimicrobial activity, further in-depth studies are required to fully elucidate its anti-inflammatory, neuroprotective, and anticancer mechanisms and to establish its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and application of **Rutaretin**.

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